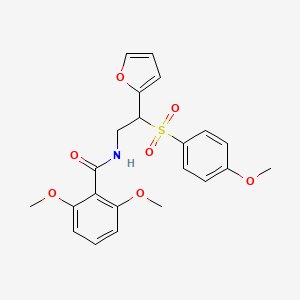

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7S/c1-27-15-9-11-16(12-10-15)31(25,26)20(17-8-5-13-30-17)14-23-22(24)21-18(28-2)6-4-7-19(21)29-3/h4-13,20H,14H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRSBKMDJRXSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2OC)OC)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide, also known by its CAS number 946243-14-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 445.5 g/mol. The compound features a furan ring, a methoxyphenyl sulfonyl group, and a dimethoxybenzamide moiety, which are crucial for its biological activity.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H23NO7S |

| Molecular Weight | 445.5 g/mol |

| CAS Number | 946243-14-7 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation.

- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of dihydrofolate reductase (DHFR), which is critical in DNA synthesis and cell proliferation. The inhibition of DHFR can lead to reduced tumor growth in various cancer models .

- Targeting Kinases : Research indicates that benzamide derivatives can act as RET kinase inhibitors, which are involved in signaling pathways that regulate cell growth and differentiation. Compounds with similar structures have demonstrated significant inhibitory effects on RET kinase activity .

Study 1: Antitumor Activity

A study conducted on related benzamide compounds demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The compounds were administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates among treated groups compared to controls .

Study 2: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated that treatment with the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the furan ring or the sulfonyl group may enhance potency or selectivity towards specific targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Altering the furan substituent | Enhanced binding affinity |

| Modifying the methoxy group | Increased solubility and bioavailability |

| Changing sulfonyl substituents | Selective inhibition of target enzymes |

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have indicated that compounds similar to N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide exhibit promising antitumor properties. The furan and methoxy groups are known to enhance biological activity by interacting with specific cellular targets. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro, demonstrating significant cytotoxic effects against various cancer cell lines.

1.2 Antimicrobial Properties

The sulfonamide moiety within the compound suggests potential antimicrobial activity. Research has shown that sulfonamides can act against a range of bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. Preliminary tests indicate that this compound may possess similar properties, warranting further investigation into its efficacy as an antibiotic agent.

Materials Science

2.1 Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices. Its ability to undergo polymerization reactions can lead to the development of novel materials with enhanced thermal stability and mechanical properties. Such materials may find applications in coatings, adhesives, and composite materials.

2.2 Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the furan ring can facilitate charge transport, while the methoxy groups can influence the energy levels of the material, optimizing its performance in electronic devices.

Agricultural Chemistry

3.1 Pesticide Development

Given its structural characteristics, this compound may serve as a lead compound in the development of new pesticides. The furan and sulfonamide functionalities could contribute to herbicidal or fungicidal activities. Initial screenings against common agricultural pests have shown potential effectiveness, paving the way for further exploration in agrochemical formulations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antitumor Activity | Evaluated against breast cancer cell lines | Showed IC50 values indicating significant cytotoxicity at low concentrations |

| Antimicrobial Testing | Assessed against Gram-positive and Gram-negative bacteria | Inhibited growth of multiple bacterial strains with MIC values comparable to standard antibiotics |

| Polymer Application | Incorporated into polyvinyl chloride (PVC) matrices | Enhanced thermal stability and mechanical strength observed in composite materials |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide Derivatives with Varied Substituents

Key Compounds:

2-Chloro-N-(2,6-dichlorophenyl)benzamide (: ): Substituents: Chlorine atoms at positions 2, 6 (benzamide) and 2,6 (phenyl ring).

N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) (: ):

- Substituents: Ethoxymethoxy group at position 4 and dichlorophenyl.

- Comparison: The target compound’s sulfonyl group may enhance water solubility compared to etobenzanid’s ethoxymethoxy.

Table 1: Substituent Effects on Benzamide Derivatives

| Compound | Benzamide Substituents | Phenyl Ring Substituents | Key Functional Group |

|---|---|---|---|

| Target Compound | 2,6-dimethoxy | 4-methoxyphenylsulfonyl ethyl | Furan-2-yl |

| 2-Chloro-N-(2,6-dichlorophenyl)benzamide | 2-Cl | 2,6-Cl | None |

| Etobenzanid | 4-ethoxymethoxy | 2,3-Cl | None |

Sulfonyl-Containing Analogues

Key Compounds:

Formoterol-related compound B (: ): Structure: N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide. Comparison: Replaces the sulfonyl group with an ethylamino linkage. The sulfonyl group in the target compound may increase acidity and hydrogen-bonding capacity.

- Structure: N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide.

- Comparison: Both contain sulfonamide groups, but sulfentrazone’s triazole ring contrasts with the target’s furan, suggesting divergent bioactivity.

Table 2: Sulfonyl Group Impact

| Compound | Sulfonyl Group Position | Adjacent Substituents | Biological Implications (Inferred) |

|---|---|---|---|

| Target Compound | Ethyl chain | 4-methoxyphenyl, furan-2-yl | Enhanced solubility, potential CNS activity |

| Formoterol-related B | Absent (ethylamino) | 4-methoxyphenyl, hydroxy groups | Bronchodilator properties |

| Sulfentrazone | Methanesulfonamide | Triazole, dichlorophenyl | Herbicidal activity |

Furan-Containing Analogues

Key Compounds:

Ranitidine-related compound B (: ): Structure: N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine. Comparison: Shares a furan ring but incorporates nitro and thioether groups. The target compound’s lack of nitro groups may reduce reactivity.

Diflufenican (: ): Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide. Comparison: While lacking furan, its pyridine-carboxamide core contrasts with the benzamide in the target compound.

Table 3: Furan vs. Heterocyclic Substituents

| Compound | Core Structure | Heterocyclic Group | Functional Implications |

|---|---|---|---|

| Target Compound | Benzamide | Furan-2-yl | Potential π-π stacking interactions |

| Ranitidine-related B | Ethenediamine | Furan | Histamine H2-receptor antagonism |

| Diflufenican | Pyridine-carboxamide | None | Herbicidal (inhibits carotenogenesis) |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)-2,6-dimethoxybenzamide, and how do reaction parameters affect yield?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the sulfonyl-ethyl intermediate via sulfonylation of a furan-containing precursor with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 2: Coupling the intermediate with 2,6-dimethoxybenzamide using copper-catalyzed cross-coupling reactions (e.g., Sonogashira or Ullmann-type couplings) .

- Key parameters:

- Catalyst loading: Optimal copper(I) iodide or palladium catalyst concentrations (0.5–5 mol%) to minimize side reactions.

- Temperature: Controlled heating (60–100°C) to balance reaction rate and decomposition risks.

- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

Advanced: How can researchers address conflicting NMR data when determining the stereochemistry of the sulfonyl-ethyl moiety?

Answer:

- X-ray crystallography: Resolve absolute configuration by growing single crystals and analyzing diffraction patterns, as demonstrated for structurally related sulfonamide derivatives .

- Advanced NMR techniques: Use 2D NOESY or ROESY to detect spatial proximity between protons on the ethyl bridge and adjacent substituents. For dynamic systems, variable-temperature NMR can clarify conformational exchange .

Basic: What analytical techniques are recommended for assessing purity and identifying impurities in this compound?

Answer:

- HPLC-UV/Vis: Employ a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Detection at 254 nm is optimal for aromatic moieties .

- LC-MS/MS: Identify trace impurities (e.g., sulfonic acid by-products) via high-resolution mass spectrometry. Compare fragmentation patterns to reference standards .

- TGA/DSC: Monitor thermal stability and detect hydrate/solvate formation during purity assessment .

Advanced: What strategies minimize by-product formation during the sulfonylation step?

Answer:

- Optimized stoichiometry: Use a slight excess of sulfonyl chloride (1.2–1.5 equiv) to ensure complete conversion while avoiding side reactions like over-sulfonation.

- Scavengers: Add molecular sieves or tertiary amines to sequester HCl by-products, which can catalyze degradation.

- Alternative reagents: Replace 4-methoxyphenylsulfonyl chloride with its more reactive triflate derivative in anhydrous conditions to enhance selectivity .

Basic: How does the furan ring influence the compound’s stability under different storage conditions?

Answer:

- Light sensitivity: The furan ring is prone to photooxidation. Store samples in amber vials under inert gas (N₂/Ar) to prevent degradation.

- Hydrolytic stability: The sulfonyl group enhances resistance to hydrolysis, but acidic/basic conditions (pH <3 or >10) may cleave the ethyl bridge. Conduct accelerated stability studies (40°C/75% RH) to determine shelf-life .

Advanced: Which computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase or kinases). Focus on the sulfonyl and benzamide groups as hydrogen-bond acceptors.

- MD simulations: Simulate ligand-protein dynamics (100 ns+) to assess binding stability.

- QSAR models: Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from structurally related benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.